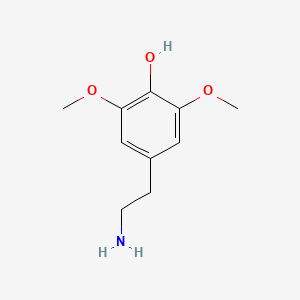

4-(2-Aminoethyl)-2,6-dimethoxyphenol

Description

Historical Trajectories and Initial Characterization in Academic Research

The history of 4-(2-Aminoethyl)-2,6-dimethoxyphenol is rooted in the late 19th-century investigations of the peyote cactus (Lophophora williamsii). A pivotal figure in this research was the German chemist Arthur Heffter, who, in 1896, successfully isolated the principal psychoactive alkaloid from peyote, mescaline. heffter.orgdrugtimeline.ca Heffter's meticulous work involved the separation and characterization of various alkaloids from the cactus, laying the groundwork for the future identification of other, less abundant constituents. heffter.org

While the exact date of the first isolation and characterization of this compound, also known as 4-O-Desmethylmescaline or 3,5-dimethoxy-4-hydroxyphenethylamine, is not definitively documented in readily available historical records, it is recognized as a naturally occurring alkaloid in peyote and other cacti species. wikipedia.org Its identification would have followed the pioneering work of early alkaloid chemists like Heffter. The initial characterization would have involved classical methods of natural product chemistry, including extraction from plant material, purification, and structural elucidation through chemical degradation and spectroscopic techniques as they became available.

The synthesis of this compound and its hydrochloride salt would typically involve a multi-step process. A common synthetic route starts with a suitably substituted benzaldehyde, which undergoes a series of reactions, such as a Henry reaction followed by reduction, to introduce the aminoethyl side chain. For instance, the synthesis of the related compound proscaline (B1283602) involves the propylation of homosyringonitrile followed by reduction. studfile.net A similar strategy could be employed for this compound, starting from 3,5-dimethoxy-4-hydroxybenzaldehyde.

Structural Classification and Positioning within Phenethylamine (B48288) Chemistry

This compound is classified as a substituted phenethylamine. This classification is based on its core molecular structure, which features a phenyl ring attached to an amino group via a two-carbon (ethyl) side chain. drugtimeline.ca The specific substitutions on the phenyl ring—a hydroxyl group at the 4-position and two methoxy (B1213986) groups at the 2- and 6-positions—define its unique chemical identity and influence its biological activity.

The phenethylamine core is a fundamental structural motif found in a vast array of biologically active molecules, including neurotransmitters, hormones, and psychoactive compounds. Endogenous phenethylamines like dopamine (B1211576), norepinephrine, and epinephrine (B1671497) play crucial roles in the central nervous system, regulating functions such as mood, attention, and movement. The versatility of the phenethylamine scaffold allows for a wide range of pharmacological activities depending on the nature and position of substituents on the aromatic ring and the amino group. This structural diversity has made the phenethylamine class a rich area for drug discovery and medicinal chemistry research. mdpi.com

The pharmacological profile of this compound is best understood through comparative analysis with structurally related methoxy-substituted phenethylamines. Key compounds for comparison include mescaline (3,4,5-trimethoxyphenethylamine), 3,4-dimethoxyphenethylamine (B193588) (DMPEA), and various other synthetic and natural analogs. These comparisons often focus on their receptor binding affinities, particularly at serotonin (B10506) receptors, which are implicated in their psychoactive effects.

Structure-activity relationship (SAR) studies have shown that the substitution pattern on the phenethylamine ring significantly influences receptor affinity and functional activity. For instance, the 3,4,5-trisubstitution pattern, as seen in mescaline, generally results in lower potency at the 5-HT2A receptor compared to the 2,4,5-trisubstituted pattern. nih.gov The presence and nature of the substituent at the 4-position are particularly critical. wikipedia.org

Below is a data table comparing the receptor binding affinities (Ki, expressed in nM) of this compound and related compounds at various receptors. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference |

|---|---|---|---|

| This compound (4-O-Desmethylmescaline) | Data not available in provided sources | Data not available in provided sources | wikipedia.org |

| Mescaline | 5500 | >10000 | wikipedia.org |

| Escaline (4-Ethoxy-3,5-dimethoxyphenethylamine) | 2100 | >10000 | wikipedia.org |

| Proscaline (4-Propoxy-3,5-dimethoxyphenethylamine) | >10000 | >10000 | wikipedia.org |

| 3,4-Dimethoxyphenethylamine (DMPEA) | Weak affinity | Weak affinity |

Rationale for Advanced Academic Inquiry into the Chemical and Biological Significance of this compound

The continued academic interest in this compound stems from several key factors. As a naturally occurring analog of mescaline, it serves as a valuable tool for understanding the structure-activity relationships of psychedelic phenethylamines. wikipedia.org By comparing its pharmacological profile to that of mescaline and other synthetic derivatives, researchers can elucidate the role of specific structural modifications, such as the 4-position substituent, in determining receptor affinity and functional activity. wikipedia.org

Furthermore, the renewed interest in the therapeutic potential of psychedelic compounds for treating various mental health conditions, such as depression, anxiety, and post-traumatic stress disorder, has broadened the scope of research in this area. duke.edudeakin.edu.auyoutube.comresearchgate.netnih.gov Investigating the full spectrum of naturally occurring psychoactive compounds and their analogs is crucial for identifying novel therapeutic leads with potentially improved efficacy and safety profiles. The study of compounds like this compound contributes to a more comprehensive understanding of the neurobiological mechanisms underlying the effects of psychedelics, which could pave the way for the development of new psychiatric medicines. lsu.edu The exploration of how subtle structural changes impact biological activity remains a fundamental pursuit in medicinal chemistry and pharmacology.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,12H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVPPMXWQFCRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336469 | |

| Record name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413-00-5 | |

| Record name | 4-(2-Aminoethyl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Biotransformation Pathways of 4 2 Aminoethyl 2,6 Dimethoxyphenol

Chemical Synthesis Methodologies for 4-(2-Aminoethyl)-2,6-dimethoxyphenol

The directed chemical synthesis of this compound, while not extensively detailed in dedicated literature, can be projected through established reactions in organic chemistry, primarily involving the functionalization of a 2,6-dimethoxyphenol (B48157) core.

Elucidation of Synthetic Routes and Optimization Strategies in Laboratory Settings

A plausible and efficient synthetic route to this compound commences with the precursor 2,6-dimethoxyphenol. The strategy involves the introduction of a two-carbon side chain at the para-position of the phenol (B47542), which is subsequently functionalized to an aminoethyl group.

A common approach for this type of transformation is the Friedel-Crafts acylation . wikipedia.orgrsc.org The hydroxyl group of phenol is a strongly activating, ortho-, para-director for electrophilic aromatic substitution, making the 4-position highly susceptible to reaction. chemguide.co.ukbyjus.com The proposed route involves three main steps:

Acylation: 2,6-dimethoxyphenol is reacted with an acylating agent such as 2-chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction introduces the 2-chloroacetyl group at the para-position, yielding 2-chloro-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one.

Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group. This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This step forms 4-(2-chloroethyl)-2,6-dimethoxyphenol.

Amination: The final step involves converting the chloroethyl group to an aminoethyl group. This can be accomplished via nucleophilic substitution, for instance, by reacting the chloro intermediate with ammonia (B1221849). Alternatively, for better yield and control, the Gabriel synthesis could be employed, using potassium phthalimide (B116566) followed by hydrolysis, or by using sodium azide (B81097) to form an azido (B1232118) intermediate which is then reduced to the primary amine.

Identification of Key Precursor Compounds and Reagent Systems in Directed Synthesis

The successful synthesis of this compound relies on a specific set of precursors and reagents. The primary starting material is 2,6-dimethoxyphenol, which itself can be synthesized from pyrogallic acid via methylation with dimethyl carbonate. google.com The key reagents for each step of the proposed pathway are outlined in the table below.

| Synthetic Step | Key Precursor(s) | Primary Reagent(s) | Catalyst/Solvent System | Intermediate/Product |

|---|---|---|---|---|

| Acylation | 2,6-Dimethoxyphenol | 2-Chloroacetyl chloride | Aluminum chloride (AlCl₃) / Dichloromethane (DCM) | 2-Chloro-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one |

| Reduction | 2-Chloro-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | Zinc amalgam (Zn(Hg)) and Hydrochloric acid (HCl) | - | 4-(2-Chloroethyl)-2,6-dimethoxyphenol |

| Amination | 4-(2-Chloroethyl)-2,6-dimethoxyphenol | Ammonia (NH₃) or Sodium azide (NaN₃) followed by reduction | Ethanol / Water | This compound |

Analogous Chemical Synthesis Strategies for Related Dimethoxyphenol Derivatives

The synthetic strategies for structurally related compounds provide valuable context. For instance, the synthesis of 4-(2-aminoethyl)phenol (Tyramine) has been achieved by starting with 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol. google.com In this method, the hydroxyl group of the ethyl side chain is converted to a bromide, which is then displaced by ammonia to form the desired amine. google.com This highlights an alternative approach where the ethyl group is already present on the ring and is subsequently functionalized.

Another analogous synthesis is that of 2,6-dimethoxy-4-methylphenol. This compound has been prepared from 2,6-dimethoxyphenol via a reaction with formalin to introduce a hydroxymethyl group at the 4-position, which is subsequently reduced to a methyl group. prepchem.com These examples underscore the versatility of the phenol ring in accommodating various substitution patterns through different synthetic methodologies.

Elucidation of Biosynthetic Pathways and Metabolic Fates of this compound

The structure of this compound is highly suggestive of a link to the metabolism of catecholamine neurotransmitters, such as dopamine (B1211576). Its formation in biological systems would likely involve enzymatic processes that modify these endogenous compounds.

Identification of Putative Natural Precursors and Enzymatic Steps in Biological Systems

The primary catecholamine biosynthetic pathway begins with the amino acid L-tyrosine, which is converted to L-DOPA and then decarboxylated to form dopamine. nih.govresearchgate.net The key enzymatic step that could lead to methoxylated derivatives is O-methylation, catalyzed by Catechol-O-methyltransferase (COMT). wikipedia.org

COMT transfers a methyl group from the universal methyl donor, S-adenosyl methionine (SAM), to one of the hydroxyl groups of a catechol nucleus. researchgate.net In the canonical dopamine metabolism pathway, COMT acts on dopamine to produce 3-methoxytyramine. The formation of a dimethoxy compound like this compound is not a major reported pathway in mammals. However, it could theoretically arise through a secondary or alternative methylation event, or it may be more relevant in other organisms that possess different methyltransferase enzymes. The putative precursor would be a catecholamine, with dopamine being the most direct candidate.

Role as an Endogenous Metabolite in Mammalian and Other Biological Pathways (e.g., dopamine metabolism)

As a potential endogenous metabolite, this compound would be classified as a trace amine. The primary enzyme responsible for degrading catecholamines and related phenethylamines is monoamine oxidase (MAO). wikipedia.org Therefore, if formed, this compound would likely be a substrate for MAO, undergoing oxidative deamination to form the corresponding aldehyde, which would then be further oxidized to 4-hydroxy-3,5-dimethoxyphenylacetic acid.

The study of related dimethoxyphenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), shows that metabolism proceeds via oxidative deamination and also demethylation, leading to various hydroxylated and acidic metabolites. nih.govresearchgate.net This suggests that this compound, if present endogenously, would be part of a complex metabolic network involving O-methylation, deamination, and potentially demethylation, contributing to the diverse pool of trace amine metabolites derived from core neurotransmitters.

| Metabolic Process | Putative Precursor(s) | Key Enzyme(s) | Cofactor/Co-substrate | Putative Product/Metabolite |

|---|---|---|---|---|

| Biosynthesis (O-Methylation) | Dopamine / Norepinephrine | Catechol-O-methyltransferase (COMT) | S-adenosyl methionine (SAM) | This compound |

| Catabolism (Deamination) | This compound | Monoamine Oxidase (MAO) | Oxygen (O₂) | (4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde |

| Further Oxidation | (4-Hydroxy-3,5-dimethoxyphenyl)acetaldehyde | Aldehyde Dehydrogenase (ALDH) | NAD⁺ | 4-Hydroxy-3,5-dimethoxyphenylacetic acid |

Molecular and Cellular Mechanisms of Action of 4 2 Aminoethyl 2,6 Dimethoxyphenol

Receptor Interaction Profiles and Binding Modalities of 4-(2-Aminoethyl)-2,6-dimethoxyphenol

The interaction of this compound with various receptor systems can be predicted by analyzing the structure-activity relationships (SAR) of analogous phenethylamine (B48288) derivatives.

Phenethylamines featuring methoxy (B1213986) substitutions on the phenyl ring are well-known for their interactions with serotonin (B10506) (5-HT) receptors. The 2,5-dimethoxy substitution pattern, which is structurally related to the 2,6-dimethoxy pattern of the subject compound, is a common feature of potent 5-HT2 receptor agonists. Based on studies of these related compounds, it is probable that this compound interacts with 5-HT2A and 5-HT2C receptors. Research has demonstrated that 4-substituted-2,5-dimethoxyphenethylamines generally show a higher affinity for the 5-HT2A receptor in comparison to the 5-HT1A receptor. acs.org The affinity for 5-HT2C receptors is also often significant, leading to a degree of non-selectivity between the 5-HT2A and 5-HT2C subtypes. The hydroxyl group on the phenyl ring of this compound may further modulate its binding affinity and selectivity profile.

For the broader class of 2,5-dimethoxyphenethylamines, the substituent at the 4-position of the phenyl ring is a critical determinant of affinity and efficacy at 5-HT2 receptors, with lipophilic groups often enhancing agonist potency.

| Receptor Subtype | Predicted Affinity | Predicted Specificity | Basis of Inference |

|---|---|---|---|

| 5-HT2A | Likely to have affinity | May show preference over 5-HT1A | SAR of 2,5-dimethoxyphenethylamines |

| 5-HT2B | Possible interaction | Variable, often less studied | General pharmacology of phenethylamines |

| 5-HT2C | Likely to have affinity | May have similar affinity to 5-HT2A | SAR of 2,5-dimethoxyphenethylamines |

| 5-HT1A | Likely lower affinity | Lower compared to 5-HT2A | SAR of 2,5-dimethoxyphenethylamines |

The interaction of methoxy-substituted phenethylamines with dopamine (B1211576) receptors is typically less pronounced than their effects on the serotonergic system. While some phenethylamine derivatives can influence dopaminergic neurotransmission, this is often an indirect effect rather than a result of direct, high-affinity receptor binding. nih.gov For instance, some substituted phenethylamines have been shown to alter the expression of dopamine-related proteins in key brain regions. nih.gov Specifically, compounds with a methoxy group on the phenyl ring have demonstrated varied and often weak inhibitory effects on dopamine reuptake. nih.gov The direct interaction of this compound with dopamine receptors remains to be experimentally determined.

As a substituted phenethylamine, this compound is a plausible candidate for interaction with the Trace Amine-Associated Receptor 1 (TAAR1). Phenethylamine itself is an endogenous agonist for TAAR1. Activation of TAAR1 is known to modulate monoaminergic systems, including those of dopamine and serotonin. nih.gov TAAR1 agonism typically initiates a signaling cascade through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). patsnap.com This can, in turn, influence a variety of downstream cellular processes, including the modulation of neurotransmitter release.

The phenomenon of a single compound interacting with multiple targets, known as polypharmacology, is a characteristic feature of many substituted phenethylamines. While the primary targets are frequently within the serotonin system, interactions with other receptor families, such as adrenergic receptors, are also possible. The specific pattern of substitutions on the phenethylamine scaffold is the primary determinant of this broad receptor affinity profile. The unique 2,6-dimethoxy and 4-hydroxy substitution pattern of this compound suggests a distinct polypharmacological profile, which awaits experimental elucidation.

Signaling Transduction Cascades Initiated by this compound Binding

The specific intracellular signaling pathways activated by this compound would be contingent upon the receptors it binds to and its functional activity at these sites.

Drawing from the known pharmacology of related 2,5-dimethoxyphenethylamines, it is likely that this compound would function as an agonist or partial agonist at 5-HT2A and 5-HT2C receptors. Compounds within this structural class typically display a spectrum of agonist activities, from partial to full agonism, which can be finely tuned by minor structural modifications. nih.gov

At the TAAR1 receptor, phenethylamines are generally classified as agonists. It is therefore probable that this compound would also exhibit agonist properties at this receptor. TAAR1 agonists are known to initiate a Gs-protein-coupled signaling cascade, resulting in the production of cAMP. mdpi.com Additionally, some TAAR1 agonists have been shown to signal through G protein-independent pathways that involve β-arrestin2. mdpi.com

| Receptor | Predicted Functional Activity | Potential Signaling Pathway | Basis of Inference |

|---|---|---|---|

| 5-HT2A | Agonist/Partial Agonist | Gq/11-coupled (PLC activation) | SAR of 2,5-dimethoxyphenethylamines |

| 5-HT2C | Agonist/Partial Agonist | Gq/11-coupled (PLC activation) | SAR of 2,5-dimethoxyphenethylamines |

| TAAR1 | Agonist | Gs-coupled (adenylyl cyclase activation) | General pharmacology of phenethylamines at TAAR1 |

Modulation of Intracellular Signaling Pathways and Second Messenger Systems

Phenolic compounds are known to exert significant influence over a multitude of intracellular signaling pathways, which are central to regulating cellular responses to various stimuli. nih.gov Although direct studies on this compound are specific, the broader class of phenolic compounds has been shown to modulate key inflammation-associated signaling cascades. nih.gov These pathways include those governed by transcription factors such as nuclear factor (NF)-κB, activator protein (AP)-1, and nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov

Furthermore, phenolic compounds can influence the activity of mitogen-activated protein kinases (MAPKs), protein tyrosine kinases (PTKs), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov The modulation of these pathways can subsequently alter the expression of inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2. nih.gov For instance, certain polyphenols have demonstrated the ability to enhance the production of neurotrophins like brain-derived neurotrophic factor (BDNF), a process mediated by the activation of the ERK1/2 and CREB pathways. scispace.com The interaction with these complex signaling networks underscores the potential of phenolic structures to initiate significant changes in cellular function.

Below is a summary of key signaling pathways commonly modulated by phenolic compounds.

| Signaling Pathway | Key Components | General Effect of Phenolic Modulation |

| NF-κB Pathway | NF-κB, IκB kinase (IKK) | Inhibition of NF-κB activation, leading to reduced expression of pro-inflammatory genes. |

| MAPK Pathways | ERK, JNK, p38 | Differential modulation, affecting cell proliferation, differentiation, and apoptosis. |

| PI3K/Akt Pathway | PI3K, Akt, mTOR | Regulation of cell survival, growth, and metabolism. |

| Nrf2 Pathway | Nrf2, Keap1 | Activation of Nrf2, leading to the expression of antioxidant and cytoprotective genes. |

Advanced Structural Biology Approaches for Ligand-Receptor Complex Elucidation

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large macromolecular assemblies, including membrane proteins and ligand-receptor complexes, in their near-native states. thermofisher.com The method involves flash-freezing samples in vitreous ice, which preserves their native conformation. thermofisher.com This allows for the structural analysis of proteins and complexes that are often difficult to crystallize. thermofisher.com

Cryo-EM can provide crucial insights into how ligands induce specific receptor dimerization and activation. For example, Cryo-EM structures of the receptor tyrosine kinase (RET) in complex with different ligands and co-receptors have revealed a common mechanism of activation. nih.gov These studies show that various ligand/co-receptor pairs induce a specific dimerization mode of RET, which positions the kinase domains for cross-phosphorylation. nih.gov Furthermore, Cryo-EM can capture different conformational states, providing a dynamic view of the activation process and revealing how different ligands can fine-tune receptor activity and signaling outcomes. thermofisher.comnih.gov The structure of the human endocytic receptor DEC-205, for instance, was determined using Cryo-EM, illustrating its compact structure and a pH-dependent oligomerization pathway. nih.gov

X-ray crystallography remains a gold-standard technique for obtaining high-resolution atomic structures of proteins and their complexes with ligands. nih.govnih.gov The method requires the growth of well-ordered crystals, which, when exposed to an X-ray beam, produce a diffraction pattern. nih.gov This pattern is then used to calculate an electron density map, from which a detailed three-dimensional model of the molecule can be built. nih.gov

This technique is invaluable in structure-based drug design as it provides a precise picture of the interactions between a ligand and its target protein, including hydrogen bonds, hydrophobic interactions, and the positions of water molecules in the binding site. nih.gov By providing exquisitely comprehensive structural information, X-ray crystallography can guide the optimization of lead compounds to improve their affinity and specificity. nih.gov While a crystal structure of this compound bound to a specific target is not available, this method is widely used to characterize the binding of small molecules to their protein targets, elucidating mechanisms of action and facilitating rational drug development. nih.govnih.gov

The table below compares the key features of Cryo-EM and X-ray Crystallography.

| Feature | Cryo-Electron Microscopy (Cryo-EM) | X-ray Crystallography |

| Sample State | Flash-frozen in vitreous ice (near-native state). thermofisher.com | Crystalline solid. nih.gov |

| Crystallization | Not required, allowing for analysis of difficult-to-crystallize proteins. thermofisher.com | Required, can be a major bottleneck. nih.gov |

| Resolution | Near-atomic to atomic resolution is achievable. thermofisher.com | Typically provides high, atomic-level resolution. nih.gov |

| Sample Amount | Requires very small sample amounts. thermofisher.com | Requires a higher concentration and volume of purified sample. nih.gov |

| Conformational Heterogeneity | Can capture and resolve multiple conformational states in a single sample. thermofisher.com | Provides a time- and space-averaged structure of molecules in the crystal lattice. nih.gov |

| Applicability | Particularly powerful for large, dynamic, or membrane-bound complexes. thermofisher.com | Applicable to a wide range of soluble and well-behaved proteins and nucleic acids. nih.gov |

Investigations of this compound in Defined Cellular Research Models

To understand the biological effects of a compound, it is essential to study its activity in defined cellular research models. These in vitro systems allow for the controlled investigation of a compound's influence on specific cellular functions, pathways, and interactions, providing a bridge between molecular mechanisms and physiological outcomes.

Based on the activities of related phenolic compounds, this compound is anticipated to influence a variety of cellular processes. Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory properties. nih.govunivook.com The antioxidant activity is often attributed to the ability to scavenge free radicals, which helps mitigate oxidative stress—a key factor in many chronic diseases. univook.com The anti-inflammatory effects can stem from the modulation of signaling pathways that control the production of inflammatory mediators. nih.govunivook.com

In cellular models, exposure to phenolic compounds can lead to measurable changes in physiological responses. This includes alterations in cell viability, proliferation, differentiation, and apoptosis. For example, polyphenols have been shown to promote neurite outgrowth in PC12 cells, a crucial process in neuronal differentiation. scispace.com These effects are often dose-dependent and cell-type specific, highlighting the importance of using relevant cellular models to dissect the compound's biological activities.

The biological activity of proteins is tightly regulated by post-translational modifications (PTMs) and their interactions with other proteins. nih.gov Small molecules can exert their effects by interfering with these processes. The structure of this compound suggests it could potentially interact with enzymes that catalyze PTMs or bind at protein-protein interfaces (PPIs).

PPIs are often characterized by large, relatively flat surfaces that can be challenging to target with small molecules. nih.gov However, these interfaces contain "hot spots" of residues that contribute most to the binding energy, and small molecules can be designed to disrupt these key interactions. nih.gov The surfaces of PPIs are typically composed of a mix of hydrophobic and polar residues, creating opportunities for compounds with complementary chemical features to bind. youtube.com Given its phenolic ring and aminoethyl group, this compound possesses functionalities capable of forming hydrogen bonds and hydrophobic interactions, which are critical for binding at protein interfaces. youtube.com Similarly, the active sites of protein modification enzymes could be targeted, potentially altering their catalytic activity and downstream signaling events.

Theoretical and Computational Chemistry Studies of 4 2 Aminoethyl 2,6 Dimethoxyphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, grounded in quantum mechanics, provide insights into molecular geometry, stability, and reactivity.

Conformational Analysis and Energetics of Molecular Structures

The biological activity of 4-(2-Aminoethyl)-2,6-dimethoxyphenol is intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are within the aminoethyl side chain.

Theoretical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to map the potential energy surface of the molecule as a function of these rotations. This allows for the identification of stable conformers (energy minima) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature, which is crucial for understanding which shapes are most likely to interact with biological targets.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.20 |

| Gauche 2 | -60° | 1.25 |

| Eclipsed | 0° | 5.50 |

Note: This table is illustrative and represents the type of data that would be generated from a computational conformational analysis. The values are not based on actual experimental or calculated data for this specific molecule.

Molecular Electrostatic Potential Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups, as well as the nitrogen atom of the amino group, indicating their propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, suggesting their role as hydrogen bond donors. This information is critical for predicting how the molecule will interact with receptor binding sites.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule. This data complements the qualitative picture provided by the MEP and is essential for parameterizing molecular mechanics force fields used in molecular dynamics simulations.

Molecular Dynamics Simulations for Conformational Sampling, Ligand-Protein Interactions, and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time evolution of atomic positions and predict macroscopic properties from the underlying microscopic interactions.

For this compound, MD simulations can be employed to explore its conformational landscape in a more realistic environment, such as in aqueous solution. This allows for the study of how solvent molecules influence the conformational preferences of the compound.

Furthermore, MD simulations are a powerful tool for investigating ligand-protein interactions. By placing this compound in the binding site of a target receptor, MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The stability of these interactions over time can be analyzed to estimate the binding affinity. These simulations can also shed light on the dynamic nature of the binding process, including the conformational changes that may occur in both the ligand and the protein upon binding.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery, aiming to correlate the chemical structure of a compound with its biological activity.

Prediction of Receptor Binding Affinity and Functional Efficacy Based on Structural Descriptors

SAR studies involve systematically modifying the structure of a lead compound, such as this compound, and assessing the impact of these modifications on its biological activity. For example, altering the substituents on the phenyl ring or modifying the length of the aminoethyl side chain could provide valuable insights into the structural requirements for optimal receptor binding.

QSAR takes this a step further by developing mathematical models that quantitatively relate structural or physicochemical properties (descriptors) of a series of compounds to their biological activity. These descriptors can include electronic properties (e.g., partial atomic charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Table 2: Example of a QSAR Data Table for Analogs of this compound

| Compound | LogP | Molecular Weight | Dipole Moment (Debye) | Receptor Binding Affinity (Ki, nM) |

| Analog 1 | 1.8 | 197.23 | 2.5 | 150 |

| Analog 2 | 2.1 | 211.26 | 2.8 | 120 |

| Analog 3 | 1.5 | 183.20 | 2.2 | 200 |

| Analog 4 | 2.5 | 225.29 | 3.1 | 80 |

Note: This table is a hypothetical representation of data that would be used to build a QSAR model. The values are for illustrative purposes only.

Development of Predictive Models for Biological Activity based on Physicochemical Parameters

Once a QSAR model is developed and validated, it can be used to predict the biological activity of novel, untested compounds. This predictive power is invaluable in prioritizing the synthesis of new molecules with potentially improved efficacy. For this compound and its analogs, a robust QSAR model could guide the design of new compounds with enhanced receptor binding affinity or improved pharmacokinetic properties. These models are often built using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms.

In Silico Prediction of Metabolic Pathways, Enzyme Substrate Specificity, and Product Formation

The metabolic fate of a xenobiotic compound, such as this compound, is a critical determinant of its pharmacokinetic profile and biological activity. Computational, or in silico, methods provide a powerful and cost-effective approach to predict the metabolic pathways of new chemical entities before extensive experimental studies are undertaken. creative-biolabs.com These predictive models leverage knowledge of the compound's chemical structure to forecast its interactions with metabolic enzymes and the resulting biotransformations. acs.org In silico tools can be broadly categorized into ligand-based approaches, which rely on the structural properties of the molecule itself, and structure-based approaches, which model the interaction between the molecule and the three-dimensional structure of a specific enzyme. creative-biolabs.comnih.gov

A variety of computational tools and platforms, such as BioTransformer, MetaSite, and MetaPredictor, are available to simulate metabolic pathways. biotransformer.caoup.commoldiscovery.com These programs use different methodologies, including rule-based expert systems derived from extensive metabolic databases, and more recently, machine learning and deep learning algorithms trained on vast datasets of known metabolic reactions. oup.comnih.govbiorxiv.org For a molecule like this compound, these tools would predict Phase I (functionalization) and Phase II (conjugation) metabolic reactions. frontiersin.orgusmlestrike.comnih.gov

Phase I reactions typically involve oxidation, reduction, and hydrolysis, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govfiveable.meresearchgate.net For this compound, key predicted Phase I transformations would include:

O-Demethylation: The two methoxy (-OCH₃) groups on the phenol (B47542) ring are likely sites for oxidative demethylation by CYP enzymes, a common metabolic pathway for methoxylated aromatic compounds. doi.orgacs.org This reaction would yield mono- and di-hydroxylated phenol derivatives.

Oxidative Deamination: The primary amino group (-NH₂) on the ethyl side chain is a substrate for enzymes like monoamine oxidase (MAO) and certain CYP isoforms. nih.govmicropublication.org This process would convert the amine to an aldehyde, which could be further oxidized to a carboxylic acid.

Aromatic Hydroxylation: Although the phenol ring already contains a hydroxyl group, further hydroxylation at other positions is a possibility, catalyzed by CYP enzymes. manchester.ac.uknih.gov

Aliphatic Hydroxylation: The ethyl side chain could also undergo hydroxylation. nih.govnih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov Key predicted Phase II reactions for this compound and its metabolites include:

Glucuronidation: The phenolic hydroxyl groups are primary sites for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwashington.eduwashington.edu

Sulfation: The phenolic hydroxyl groups can also be conjugated with a sulfonate group by sulfotransferase (SULT) enzymes. usmlestrike.comnih.gov

Methylation: The catechol metabolites formed after O-demethylation could undergo methylation by catechol-O-methyltransferase (COMT). nih.govoup.com

The prediction of which specific enzyme isoforms will catalyze these reactions is a crucial aspect of in silico analysis. Machine learning models are trained to recognize structural motifs that confer specificity for different CYP, UGT, or SULT isoforms. mdpi.commit.edubiorxiv.org By analyzing the structure of this compound, these models can predict its likelihood of being a substrate for major drug-metabolizing enzymes.

The following tables present hypothetical in silico predictions for the enzyme substrate specificity and the potential metabolic products of this compound, based on its chemical structure and common metabolic pathways for phenolic and amino compounds.

Table 1. Predicted Enzyme Substrate Specificity for this compound

| Enzyme Family | Specific Isoform | Predicted Substrate Likelihood | Primary Predicted Reaction |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP2D6 | High | O-Demethylation, Oxidative Deamination |

| CYP1A2 | Moderate | O-Demethylation | |

| CYP3A4 | Moderate | Oxidative Deamination | |

| CYP2C9 | Low | Aromatic Hydroxylation | |

| Monoamine Oxidase (MAO) | MAO-A/MAO-B | High | Oxidative Deamination |

| UDP-glucuronosyltransferase (UGT) | UGT1A1 | High | Glucuronidation (Phenolic OH) |

| UGT1A9 | High | Glucuronidation (Phenolic OH) | |

| UGT2B7 | Moderate | Glucuronidation (Phenolic OH) | |

| Sulfotransferase (SULT) | SULT1A1 | High | Sulfation (Phenolic OH) |

| SULT1E1 | Moderate | Sulfation (Phenolic OH) |

Table 2. Predicted Metabolic Products of this compound

| Predicted Metabolite | Metabolic Reaction | Metabolic Phase |

|---|---|---|

| 4-(2-Aminoethyl)-2-methoxybenzene-1,6-diol | O-Demethylation | Phase I |

| 4-(2-Aminoethyl)benzene-1,2,6-triol | Di-O-Demethylation | Phase I |

| (4-(2-Aminoethyl)-2,6-dimethoxyphenyl)oxymethane | Aromatic Hydroxylation | Phase I |

| (2,6-Dimethoxy-4-(2-oxoethyl)phenyl)acetic acid | Oxidative Deamination & Oxidation | Phase I |

| This compound glucuronide | Glucuronidation | Phase II |

| This compound sulfate | Sulfation | Phase II |

| 4-(2-Aminoethyl)-2-methoxybenzene-1,6-diol glucuronide | O-Demethylation & Glucuronidation | Phase I & II |

These computational predictions serve as a valuable guide for subsequent experimental metabolism studies, helping to prioritize which enzymes and metabolites to investigate. frontiersin.org While in silico models are increasingly accurate, experimental validation remains essential to confirm the predicted metabolic pathways and the specific enzymes involved. oup.comupf.edu

Advanced Analytical Methodologies for Research on 4 2 Aminoethyl 2,6 Dimethoxyphenol

High-Resolution Spectroscopic Techniques for Structural Elucidation and Quantification

High-resolution spectroscopic methods are indispensable for the definitive identification and characterization of 4-(2-Aminoethyl)-2,6-dimethoxyphenol. These techniques provide detailed information about the molecular structure, connectivity, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a molecule with the complexity of this compound, multi-dimensional NMR experiments are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H NMR would provide initial information, with expected signals for the aromatic protons, the ethyl chain protons, and the methoxy (B1213986) group protons. Similarly, a ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. researchgate.net However, due to potential signal overlap and the need for definitive connectivity information, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

Based on the known spectral data for the parent compound, 2,6-dimethoxyphenol (B48157), and considering the substituent effects of the 4-(2-aminoethyl) group, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound can be estimated. researchgate.netnih.govchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| 1 | - | ~145 |

| 2, 6 | - | ~150 |

| 3, 5 | ~6.5 | ~105 |

| 4 | - | ~125 |

| α-CH₂ | ~2.7 | ~38 |

| β-CH₂ | ~2.9 | ~42 |

| OCH₃ | ~3.8 | ~56 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, which is crucial for confirming its identity. When coupled with fragmentation techniques, it also provides valuable structural information. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula.

In the context of metabolite identification, HRMS is particularly valuable. The metabolism of phenylethylamines often involves reactions such as hydroxylation, demethylation, and deamination. HRMS can detect the small mass shifts associated with these metabolic transformations. Advanced fragmentation analysis, such as tandem mass spectrometry (MS/MS), is used to generate characteristic fragmentation patterns for the parent compound and its potential metabolites.

The primary fragmentation pathway for phenylethylamines typically involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. researchgate.netresearchgate.net For this compound, this would result in a characteristic fragment. Other fragmentations could involve the loss of the methoxy groups or rearrangements of the aromatic ring. By comparing the fragmentation patterns of suspected metabolites with that of the parent compound, the sites of metabolic modification can be elucidated. nih.gov

Predicted HRMS Fragmentation of this compound

| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M+H]⁺ | Protonated molecule | - |

| [M+H - NH₃]⁺ | Loss of ammonia (B1221849) | Characteristic of primary amines |

| ~182 | Iminium ion | Cleavage of Cα-Cβ bond |

| [M+H - CH₃OH]⁺ | Loss of methanol (B129727) | Loss of a methoxy group |

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic group, the N-H stretches of the primary amine, C-H stretches of the aromatic ring and the alkyl chain, C-O stretches of the methoxy groups, and C=C stretches of the aromatic ring. chemicalbook.comnist.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. researchgate.net The aromatic ring breathing modes are often prominent in the Raman spectrum of benzene (B151609) derivatives and can be sensitive to the substitution pattern. marmacs.orgx-mol.netbohrium.com The combination of IR and Raman data provides a comprehensive vibrational profile that is unique to the molecule and can be used for its identification and for studying intermolecular interactions.

Characteristic Vibrational Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (phenol) | ~3300-3500 (broad) | Weak |

| N-H stretch (amine) | ~3300-3400 (two bands) | Weak |

| Aromatic C-H stretch | ~3000-3100 | Strong |

| Aliphatic C-H stretch | ~2850-2960 | Strong |

| Aromatic C=C stretch | ~1500-1600 | Strong |

| C-O stretch (methoxy) | ~1050-1250 | Moderate |

| Ring Breathing | Weak | ~1000 |

UV-Visible spectroscopy is a valuable tool for monitoring chemical reactions involving chromophoric species and for the quantitative analysis of such compounds. ijset.in The phenolic ring in this compound acts as a chromophore, absorbing UV light in a characteristic wavelength range. researchgate.net

The position and intensity of the absorption maximum (λmax) are influenced by the substitution pattern on the benzene ring. The presence of the hydroxyl and methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted benzene. This technique can be used to monitor the synthesis of the compound or its degradation, as any change in the chromophoric system will result in a change in the UV-Vis spectrum.

For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. ijpsjournal.comijsr.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the determination of the concentration of the compound in unknown samples. nveo.org

Expected UV-Visible Absorption Data for this compound

| Parameter | Expected Value |

|---|---|

| λmax (in methanol) | ~270-280 nm |

| Molar Absorptivity (ε) | ~2000-5000 L mol⁻¹ cm⁻¹ |

Chromatographic Separation and Detection Methods for Complex Mixture Analysis

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as reaction byproducts or biological matrices, prior to its detection and quantification.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices like plasma and urine. fda.gov.twnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase liquid chromatography method would typically be employed, using a C18 column to separate the compound from other components in the sample. The mobile phase would likely consist of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form for optimal ionization. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, the protonated molecular ion of the target compound is selected in the first quadrupole, fragmented in the collision cell, and a specific fragment ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, allowing for the detection of the compound at very low concentrations. researchgate.netresearchgate.net

Sample preparation is a critical step to remove interferences and concentrate the analyte. uts.edu.aunih.govdergipark.org.tr For biological samples, this often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. lenus.ieresearchgate.netmdpi.com

Typical LC-MS/MS Parameters for Phenylethylamine Analysis

| Parameter | Typical Conditions |

|---|---|

| LC Column | Reversed-phase C18 or Phenyl-Hexyl |

| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ |

| Product Ion | Characteristic fragment (e.g., iminium ion) |

| Sample Preparation | Protein precipitation, LLE, or SPE |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of small molecules, including phenethylamine (B48288) derivatives and their metabolites. For a polar compound like this compound, which contains amine and hydroxyl groups, chemical derivatization is a necessary prerequisite to increase its volatility and thermal stability for GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to convert the active hydrogens on the amine and phenol (B47542) groups into less polar trimethylsilyl (B98337) (TMS) ethers and amines.

Once derivatized, the compound can be separated from other matrix components on a GC column, typically a non-polar or medium-polarity capillary column. The retention time provides one level of identification. The eluting compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, provides a structural fingerprint. For the TMS-derivatized this compound, characteristic fragments would be expected from the cleavage of the bond between the alpha and beta carbons of the ethylamine (B1201723) side chain (benzylic cleavage), which is a dominant fragmentation pathway for phenethylamines. This would yield a stable, substituted tropylium (B1234903) ion, providing high specificity for identification.

This technique is applied in metabolite profiling to identify and quantify downstream products of this compound metabolism. For instance, after its formation from mescaline, this compound can undergo further biotransformation, such as oxidative deamination by monoamine oxidase (MAO), to form an intermediate aldehyde, which is then oxidized to the corresponding phenylacetic acid. GC-MS is highly effective for separating and identifying these acidic metabolites after esterification (e.g., methylation).

| Parameter | Typical Condition for Phenethylamine Analysis |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Mode | Splitless |

| Oven Program | Initial 100°C, ramp at 10-15°C/min to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition | Scan mode for profiling, Selected Ion Monitoring (SIM) for targeted quantification |

| Expected Key Fragment (m/z) | Benzylic cleavage fragment ion |

Capillary Electrophoresis and Microfluidic Techniques for High-Throughput Separation

Capillary electrophoresis (CE) offers a high-efficiency, high-resolution separation alternative to chromatography, requiring minimal sample and reagent volumes. wikipedia.org Analytes are separated in a narrow-bore capillary based on their electrophoretic mobility in an applied electric field. wikipedia.org For a molecule like this compound, which is cationic at low pH due to its primary amine, Capillary Zone Electrophoresis (CZE) is the most direct mode of CE. The separation can be finely tuned by altering the pH, ionic strength, and composition of the background electrolyte (BGE). Studies on similar phenethylamines have shown that adding organic solvents like methanol or acetonitrile to the BGE can significantly modify analyte migration and improve separation, particularly for compounds with phenolic hydroxyl groups that can engage in hydrogen-bonding interactions. nih.gov

The integration of CE onto microfluidic chips (Microchip Electrophoresis - MCE) has revolutionized high-throughput analysis. nih.gov These devices, often the size of a microscope slide, incorporate microchannels for sample injection, separation, and detection. nih.gov The key advantages of MCE over conventional CE include drastically reduced analysis times (seconds to minutes), lower voltage requirements, and the potential for parallel processing of multiple samples. nih.gov This makes MCE particularly suitable for screening applications and monitoring dynamic processes in cell cultures. nih.govmdpi.com Detection is typically achieved using laser-induced fluorescence (LIF) for high sensitivity, which would require pre-column derivatization of this compound with a fluorescent tag, or by coupling the chip directly to a mass spectrometer for label-free, specific detection. nih.gov

| Parameter | Typical Condition (CE) | Typical Condition (MCE) |

|---|---|---|

| Separation Principle | Electrophoretic Mobility | Electrophoretic Mobility |

| Capillary/Channel | 50-75 µm ID Fused Silica | 10-50 µm depth/width etched glass/polymer |

| Background Electrolyte | 20-100 mM Phosphate or Borate buffer, pH 2.5-9 | Similar buffers, often with additives for EOF control |

| Separation Voltage | 15-30 kV | 1-5 kV |

| Analysis Time | 5-20 minutes | < 2 minutes |

| Sample Volume | ~5-50 nL | ~1-10 nL |

| Detection | UV-Vis, LIF, MS | LIF, Electrochemical, MS |

Integrated Bioanalytical Platforms for Studying this compound in Biological Systems

Development of Enzyme Activity Assays and Kinetic Characterization Protocols

As a phenethylamine, this compound is a putative substrate for monoamine oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters and xenobiotics. nih.govresearchgate.net Developing enzyme activity assays is fundamental to understanding this interaction. A typical protocol involves incubating the compound with a source of the enzyme—such as isolated mitochondria from rat brain or liver, or recombinant human MAO—and monitoring the reaction.

The rate of the enzymatic reaction can be quantified by measuring either the depletion of the substrate or the formation of a product over time. For kinetic characterization, a range of substrate concentrations is used to determine key Michaelis-Menten parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of the substrate's affinity for the enzyme, and the maximum velocity (Vmax), which represents the enzyme's maximum catalytic rate.

Several detection methods can be employed:

Spectrophotometry: The oxidation of the amine produces hydrogen peroxide, which can be coupled to a secondary reaction (e.g., with horseradish peroxidase and a chromogenic substrate) to produce a colored product that is measured over time.

HPLC: Aliquots of the reaction mixture are taken at different time points, the reaction is stopped, and the amount of remaining substrate or newly formed product (e.g., the corresponding aldehyde or acid) is quantified by HPLC with UV or fluorescence detection.

Electrochemical Detection: The use of specific substrates can allow for direct electrochemical detection of the product, offering high sensitivity. uchile.cl

These kinetic data are vital for comparing the compound's suitability as a substrate for MAO isoforms and understanding its potential to interfere with the metabolism of other endogenous amines.

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| β-Phenylethylamine | MAO-B (Rat Brain) | ~10 (concentration dependent) | Not specified |

| Tyramine | MAO-A/B (Rat Brain) | ~120-250 | Not specified |

| 4-Dimethylaminophenethylamine | MAO-B (Rat Brain) | 5.8 | 0.0212 |

| Tryptamine | MAO (Rat Brain) | ~10-20 | Not specified |

Table: Representative kinetic constants for various phenethylamine substrates with Monoamine Oxidase (MAO). Data are context-dependent and vary with enzyme source and conditions. researchgate.netuchile.cl

Metabolomic Profiling and Targeted Analysis in In Vitro and In Vivo Research Models

Metabolomic profiling is used to obtain a comprehensive snapshot of the metabolites present in a biological system. This is crucial for mapping the metabolic fate of this compound.

In Vitro Models: Human liver microsomes (HLMs) or S9 fractions are standard in vitro tools that contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s and MAOs. nih.govresearchgate.net Incubating this compound with these preparations allows for the identification of its primary metabolites in a controlled environment. Targeted analysis would focus on expected products, such as the aldehyde and carboxylic acid resulting from MAO-mediated deamination. nih.govnih.gov Untargeted analysis, typically using high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems coupled with liquid chromatography (LC), can reveal novel or unexpected metabolic pathways.

In Vivo Models: Animal models, typically rodents, are used to study the compound's disposition in a whole organism. nih.gov After administration of the parent compound (mescaline) or this compound itself, biological samples like urine, plasma, and tissue homogenates are collected over time. nih.gov Analysis of these samples via LC-HRMS can identify the full range of phase I (oxidation, demethylation) and phase II (conjugation, e.g., glucuronidation) metabolites. As this compound is a demethylated metabolite of mescaline, in vivo studies involving mescaline administration allow for the characterization of the formation and subsequent elimination or further metabolism of the target compound. researchgate.netnih.gov

| Parent Compound | Metabolite | Metabolic Reaction | Significance |

|---|---|---|---|

| Mescaline | This compound | O-Demethylation (at position 5) | Formation of the target compound. |

| Mescaline | 3,4,5-Trimethoxyphenylacetic acid | Oxidative deamination & oxidation | Major inactive metabolite of mescaline. |

| Mescaline | N-Acetylmescaline | N-Acetylation | Minor metabolic pathway. |

| This compound | 4-Hydroxy-3,5-dimethoxyphenylacetaldehyde | Oxidative deamination (by MAO) | Predicted primary metabolite. |

| 4-Hydroxy-3,5-dimethoxyphenylacetaldehyde | 4-Hydroxy-3,5-dimethoxyphenylacetic acid | Oxidation (by ALDH) | Predicted stable acidic metabolite. |

Table: Known metabolic pathways of mescaline and predicted pathways for this compound. (*Predicted metabolites based on established phenethylamine metabolism.) nih.govnih.govresearchgate.net

Emerging Research Directions and Future Perspectives for 4 2 Aminoethyl 2,6 Dimethoxyphenol

Exploration of Novel Therapeutic Hypotheses Based on Identified Receptor Modulatory Effects

The therapeutic potential of phenethylamine (B48288) derivatives is often linked to their interaction with monoamine receptors in the central nervous system. Structurally related 2,5-dimethoxyphenethylamines are known to exhibit high affinity for serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes. frontiersin.orgresearchgate.netnih.govnih.gov These receptors are implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and psychosis. frontiersin.org

Future research could focus on establishing a comprehensive receptor binding profile for 4-(2-Aminoethyl)-2,6-dimethoxyphenol. It is hypothesized that the 2,6-dimethoxy substitution pattern may confer a unique selectivity and affinity profile compared to its 2,5-dimethoxy isomers. For instance, 2,6-Dimethoxyamphetamine has shown very low affinity for serotonin 5-HT2A or 5-HT2C receptors, suggesting that the positioning of the methoxy (B1213986) groups is critical for receptor interaction. wikipedia.org Understanding these structure-activity relationships is crucial. Based on the receptor interaction profile, novel therapeutic hypotheses could be formulated. For example, selective modulation of specific serotonin receptor subtypes without the hallucinogenic effects associated with some phenethylamines could present therapeutic opportunities. Additionally, interactions with other receptors, such as adrenergic and μ-opioid receptors, which are known to be modulated by some psychostimulants, should be investigated to explore potential applications in pain management or addiction therapy. nih.govnih.govwikipedia.org

Development of Advanced Chemical Probes and Tools for Neurobiological Research

The phenethylamine scaffold is a valuable starting point for the development of chemical probes to investigate neurobiological processes. These tools are instrumental in mapping neural circuits and understanding the function of various receptors and transporters in the brain. nih.govacs.org Derivatives of this compound could be synthesized and labeled with radioactive isotopes or fluorescent tags to serve as ligands for positron emission tomography (PET) or fluorescence microscopy, respectively.

Such chemical probes would enable the in vivo visualization and quantification of their target receptors, providing invaluable insights into their distribution and density in healthy and diseased states. Furthermore, the development of selective antagonists or allosteric modulators based on this scaffold could help to dissect the specific roles of different receptor subtypes in complex behaviors and neurological disorders. The neurochemical effects of such probes, including their influence on neurotransmitter release and turnover, would be a critical area of investigation. nih.gov

Harnessing the Biocatalytic Potential of Enzymes Acting on Dimethoxyphenol Scaffolds for Sustainable Chemical Synthesis

Recent advancements in biocatalysis offer environmentally friendly alternatives to traditional chemical synthesis. Enzymes such as lipases and oxidases are being explored for their ability to catalyze reactions with high selectivity and efficiency under mild conditions. researchgate.netmdpi.com The synthesis of bioactive phenylethylamines can be achieved through enzymatic kinetic resolution, yielding enantiomerically pure compounds which are often crucial for therapeutic efficacy. researchgate.net

Specifically, the dimethoxyphenol scaffold of this compound is a substrate for various oxidative enzymes. For instance, enzymatic oxidation of 2-phenylethylamine can lead to the formation of phenylacetic acid and 2-phenylethanol. nih.govresearchgate.net This suggests that enzymes could be used to modify the structure of this compound to generate novel derivatives with potentially enhanced or different biological activities. The use of enzymes in the synthesis of this and related compounds could lead to more sustainable and efficient manufacturing processes, reducing the reliance on harsh chemical reagents and minimizing waste.

Interdisciplinary Research Integrating Advanced Computational Modeling with Experimental Approaches for Comprehensive Understanding

The integration of computational modeling with experimental research provides a powerful paradigm for understanding the molecular basis of a compound's activity. Techniques such as quantum chemical calculations and molecular dynamics simulations can offer deep insights into the structure, electronic properties, and conformational dynamics of this compound. nih.govscitcentral.comresearchgate.netmdpi.comumd.edu

Computational studies can predict the oxidation potentials of phenolic compounds, which is relevant to their metabolic fate and antioxidant properties. rsc.org Furthermore, molecular docking and dynamics simulations can be employed to model the interaction of this compound with its putative receptor targets. researchgate.net These in silico approaches can help to rationalize structure-activity relationships, predict the binding affinity of novel derivatives, and guide the design of more potent and selective ligands. researchgate.net The synergy between computational predictions and experimental validation will be crucial for a comprehensive understanding of this compound's mechanism of action and for accelerating the discovery of its potential applications.

Applications in Biomarker Discovery and Diagnostic Research for Relevant Biological Conditions

Metabolomics, the large-scale study of small molecules, is a rapidly growing field with the potential to identify novel biomarkers for the diagnosis and prognosis of various diseases. nih.govnih.gov Phenolic amines and their metabolites can be detected in biological fluids, and their levels may be altered in certain pathological conditions. nih.govnih.gov

Future research could investigate the metabolic fate of this compound in vivo. Identifying and quantifying its metabolites in biofluids such as urine and plasma could lead to the discovery of potential biomarkers. For instance, altered metabolism of this compound could be associated with specific disease states or could be indicative of exposure to related environmental compounds. The development of sensitive analytical methods for the determination of this compound and its metabolites will be a prerequisite for exploring its potential in diagnostic research. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-(2-Aminoethyl)-2,6-dimethoxyphenol and its derivatives?

The synthesis of related 2,6-dimethoxyphenol derivatives often involves coupling reactions, catalytic cleavage, or enzymatic modification. For example, derivatives like 4-(((4-(5-((aryldiene)amino)-1,3,4-oxadiazol-2-yl)benzyl)oxy)methyl)-2,6-dimethoxyphenol are synthesized via multistep reactions involving oxadiazole ring formation and Schiff base coupling (Scheme 2, ). Optimization using factorial design (e.g., for dimer synthesis via laccase catalysis) improves yield and selectivity . Characterization typically employs FTIR, 1H/13C NMR, and mass spectrometry to confirm structural integrity .

Q. How can researchers evaluate the antioxidant capacity of this compound?

Antioxidant activity is assessed using assays like DPPH radical scavenging, FRAP, or ORAC. Derivatives of 2,6-dimethoxyphenol exhibit enhanced antioxidant properties due to electron-donating methoxy groups and conjugation systems. For instance, enzymatic dimers of 2,6-dimethoxyphenol show higher radical scavenging efficiency compared to monomers, as demonstrated in biodiesel stabilization studies . Computational studies (e.g., HOMO-LUMO analysis) can further predict reactivity .

Q. What safety precautions are critical during handling?

The compound’s safety data sheet (SDS) highlights risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Lab handling requires PPE (gloves, goggles), adequate ventilation, and emergency protocols (e.g., rinsing eyes with water for 15 minutes). Avoid exposure to ignition sources due to flammability risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for lignin-model reactions?

Contradictions in catalytic cleavage studies (e.g., CO bond breaking in 2,6-dimethoxyphenol) may arise from solvent effects or catalyst selectivity. For non-solvent catalytic systems, kinetic studies and DFT calculations can identify active sites and reaction pathways. Yu et al. (2020) used mass spectrometry to monitor intermediates, revealing solvent-free systems favor β-O-4 bond cleavage over competing pathways .

Q. What methodologies validate metabolic stability and pharmacokinetics in preclinical studies?

For compounds like 4-(1H-imidazol-2-yl)-2,6-dimethoxyphenol derivatives, metabolic stability is tested using liver microsomes and CYP450 assays. LC-MS/MS quantifies parent compounds and metabolites (e.g., O-glucuronides). For example, 25b showed stability in microsomes and higher oral bioavailability than its parent compound, DPTIP .

Q. How can structure-activity relationships (SAR) guide the design of mTOR inhibitors?

SAR studies for mTOR inhibitors like 4-[(E)-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazono}methyl]-2,6-dimethoxyphenol focus on substituent effects. Computational docking (e.g., AutoDock Vina) identifies binding affinities to mTOR’s kinase domain. Triazine and morpholine groups enhance solubility and target engagement, while methoxy groups stabilize hydrophobic interactions .

Methodological Recommendations

- Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to differentiate experimental variables in catalytic studies .

- Synthetic Optimization : Apply response surface methodology (RSM) to maximize yield in enzymatic dimer synthesis .

- Computational Modeling : Perform DFT calculations (Gaussian 09) to correlate substituent effects with antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.